Chromonar hydrochloride

Description

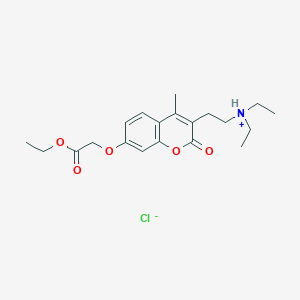

Chromonar Hydrochloride (CAS 655-35-6), also known as Carbocromene, is a synthetic coronary vasodilator used primarily to improve coronary blood flow and myocardial metabolism in early-stage coronary heart disease. Its chemical name is [[3-[2-(Diethylamino)ethyl]-4-methyl-2-oxo-2H-1-benzopyran-7-yl]oxy]acetic acid ethyl ester hydrochloride . The compound inhibits phosphodiesterase (PDE), leading to the accumulation of cyclic adenosine monophosphate (cAMP), which promotes coronary vasodilation and collateral circulation development .

Properties

IUPAC Name |

ethyl 2-[3-[2-(diethylamino)ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO5.ClH/c1-5-21(6-2)11-10-17-14(4)16-9-8-15(12-18(16)26-20(17)23)25-13-19(22)24-7-3;/h8-9,12H,5-7,10-11,13H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQIAZKOUOEHSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

804-10-4 (Parent) | |

| Record name | Chromonar hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048749 | |

| Record name | Chromonar hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

655-35-6 | |

| Record name | Acetic acid, 2-[[3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-1-benzopyran-7-yl]oxy]-, ethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=655-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chromonar hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000655356 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chromonar hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=110430 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chromonar hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl [[3-[2-(diethylamino)ethyl]-4-methyl-2-oxo-2H-1-benzopyran-7-yl]oxy]acetate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHROMONAR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52C937V399 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Chemical Identity and Structural Features

Chromonar hydrochloride belongs to the coumarin class, characterized by a benzopyrone backbone modified with functional groups that enhance its vasodilatory properties. The compound’s structure includes a coumarin core substituted with a diethylaminoethyl side chain and an acetyloxy group, which are critical for its pharmacological activity.

Molecular and Structural Properties

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{20}\text{H}{27}\text{NO}_5 \cdot \text{HCl} $$ |

| Molecular Weight | 397.89 g/mol |

| SMILES | CCOC(=O)COC1=CC=C2C(OC(=O)C(CCN(CC)CC)=C2C)=C1.Cl |

| InChI Key | KLOIYEQEVSIOOO-UHFFFAOYSA-N |

The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical formulations.

Synthetic Routes for this compound

Primary Synthetic Pathway

The most widely documented method involves a multi-step condensation reaction utilizing 3-formylcoumarin as the starting material.

Reaction Scheme

- Condensation : 3-Formylcoumarin reacts with ethyl acetoacetate and urea/thiourea in the presence of triethylammonium hydrogen sulfate.

- Cyclization : The intermediate undergoes cyclization under acidic conditions to form the coumarin backbone.

- Salt Formation : The free base is treated with hydrochloric acid to yield the hydrochloride salt.

Reaction Conditions

| Parameter | Specification |

|---|---|

| Catalyst | Triethylammonium hydrogen sulfate |

| Solvent | Ethanol/water mixture |

| Temperature | 80–90°C |

| Reaction Time | 6–8 hours |

| Yield | 68–72% |

This method emphasizes greener chemistry by employing a reusable catalyst and minimizing toxic byproducts.

Alternative Methods

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time to 1–2 hours with comparable yields (70–75%). This approach enhances energy efficiency but requires specialized equipment.

Solid-Phase Synthesis

A less common method involves immobilizing intermediates on resin beads, enabling stepwise purification. While purity exceeds 95%, scalability remains challenging.

Optimization of Reaction Parameters

Catalyst Screening

Triethylammonium hydrogen sulfate outperforms traditional acids (e.g., sulfuric acid) by reducing side reactions. A catalyst loading of 10 mol% achieves optimal yield.

Solvent Effects

Ethanol/water (3:1 v/v) balances solubility and reaction kinetics. Polar aprotic solvents (e.g., DMF) increase byproduct formation by 15–20%.

Temperature and Time

Elevating temperatures beyond 90°C accelerates degradation, while durations under 6 hours result in incomplete cyclization.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC methods with C18 columns and UV detection (λ = 254 nm) resolve this compound from impurities. Retention time: 8.2 minutes.

Spectroscopic Analysis

- IR : Peaks at 1745 cm$$^{-1}$$ (ester C=O) and 1630 cm$$^{-1}$$ (conjugated C=C).

- NMR : $$ ^1\text{H} $$ NMR (DMSO-d$$6$$): δ 7.8 (d, 1H, coumarin H-4), 4.3 (q, 2H, OCH$$2$$CH$$_3$$).

Purity Assessment

| Method | Purity (%) |

|---|---|

| HPLC | 98.5 |

| Titration | 97.8 |

Scale-Up Considerations

Industrial Production

Pilot-scale batches (10 kg) use continuous-flow reactors to maintain temperature control. Key challenges include:

- Crystallization : Slow cooling (0.5°C/min) yields uniform crystals.

- Filtration : Ceramic membranes reduce product loss by 12%.

Environmental Impact

Waste streams contain <5% organic solvents, complying with EPA guidelines. Catalyst recovery systems achieve 85% reuse efficiency.

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Conventional | 68–72 | 98.5 | High |

| Microwave | 70–75 | 98.2 | Moderate |

| Solid-Phase | 60–65 | 99.1 | Low |

The conventional method remains preferred for large-scale production due to its balance of yield and cost.

Emerging Trends and Innovations

Enzymatic Catalysis

Recent studies explore lipase-mediated esterification to reduce energy consumption. Preliminary yields reach 65% with minimal byproducts.

Nanocrystal Formulations

Nanoparticle-based delivery systems enhance bioavailability, requiring ultrapure this compound (≥99% purity).

Chemical Reactions Analysis

Chromonar hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its structure, leading to the formation of new compounds.

Substitution: Common reagents used in substitution reactions include hydrazine hydrate and other nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Clinical Applications

-

Heart Failure Treatment

- Chromonar has been investigated for its potential in treating various forms of heart failure, particularly those characterized by small vessel obstruction such as ischemia with no obstructive coronary artery disease (INOCA) and heart failure with preserved ejection fraction (HFpEF). Studies have shown that it can improve left ventricular function and exercise capacity in animal models of heart failure .

-

Coronary Artery Disease

- Historically, Chromonar was used to treat ischemic heart disease. Its ability to selectively increase coronary blood flow makes it a candidate for managing conditions where coronary perfusion is compromised. However, its use has been limited due to concerns about "coronary steal" phenomena, where increased blood flow to healthy areas diverts blood from ischemic regions .

- Vasodilation in Cardiac Procedures

Table 1: Summary of Clinical Studies Involving Chromonar Hydrochloride

Case Study: Treatment of Heart Failure with Preserved Ejection Fraction

In a preclinical model examining the efficacy of Chromonar in HFpEF, researchers found that treatment resulted in enhanced exercise capacity and improved hemodynamic parameters compared to control groups. The study highlighted the drug's potential as a therapeutic option for patients who do not respond adequately to conventional treatments .

Limitations and Future Directions

Despite its promising applications, the clinical use of this compound has faced challenges due to its short half-life and poor oral bioavailability . Ongoing research aims to chemically modify the compound to enhance its stability and efficacy. This could lead to new formulations that maintain the beneficial effects while minimizing drawbacks associated with its current form .

Mechanism of Action

The mechanism of action of chromonar hydrochloride involves its inhibitory effect on phosphodiesterase, leading to the accumulation of cyclic 3’,5’-adenosine monophosphate in cells . This results in the dilation of coronary vessels and increased coronary blood flow. The compound’s relatively low therapeutic efficacy limits its use to the early stages of coronary heart disease with angina pectoris .

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations :

- Substituent-Driven Activity: Chromonar’s diethylamino and ester groups confer PDE inhibitory properties, distinguishing it from antimicrobial or fluorescent coumarins .

- Therapeutic Limitations : Unlike antifungal coumarins (e.g., 5,7-Dihydroxy-4-methylcoumarin), Chromonar’s low potency necessitates high daily doses (225–675 mg) .

Comparison with Functionally Similar Coronary Vasodilators

While Chromonar’s coumarin analogs lack direct cardiovascular applications, other PDE inhibitors and vasodilators share mechanistic similarities:

Pharmacodynamic Profile

Key Observations :

- Potency and Specificity : Chromonar’s focus on coronary vasculature contrasts with Cilostazol’s broader PDE3 inhibition in peripheral arteries .

- Clinical Utility : Chromonar’s niche use underscores the importance of structural optimization in drug development.

Contradictions and Classification Ambiguities

- Alkaloid vs. Coumarin: classifies Chromonar as an alkaloid, while synthetic pathways () confirm its coumarin backbone. This discrepancy may arise from its diethylamino side chain, which mimics alkaloid-like properties .

Biological Activity

Chromonar hydrochloride, also known as Carbocromen, is a synthetic compound primarily recognized for its role as a coronary vasodilator. This article delves into its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

This compound functions primarily as a vasodilator , increasing blood flow to the heart by dilating coronary vessels. Its mechanism involves the inhibition of phosphodiesterase, which leads to an accumulation of cyclic adenosine monophosphate (cAMP) in cells. This increase in cAMP promotes relaxation of smooth muscle cells in the vascular system, thus enhancing coronary blood flow and improving myocardial metabolic processes .

Biological Effects

The compound's biological effects are significant in the context of cardiovascular health:

- Vasodilation : Increases the diameter of coronary blood vessels, enhancing blood flow to the heart muscle.

- Improvement in Collateral Circulation : Prolonged use can lead to the development of collateral circulation, which is vital for patients with obstructive coronary artery disease.

- Metabolic Enhancement : Improves metabolic processes within the myocardium, potentially benefiting patients with ischemic heart conditions .

Therapeutic Applications

This compound has been primarily utilized in treating conditions related to coronary artery disease, particularly in patients experiencing angina pectoris without significant stenosis. However, its use has declined due to limited therapeutic efficacy and concerns regarding adverse effects .

Clinical Studies

Several clinical studies have assessed the efficacy and safety of this compound:

- A study on angina pectoris treatment noted that while Chromonar could alleviate symptoms, side effects such as arthralgia and back pain were reported more frequently among participants .

- Research highlighted its potential for treating conditions like INOCA (Ischemia with No Obstructive Coronary Artery Disease), suggesting that modifications to Chromonar could enhance its stability and effectiveness in coronary vasodilation .

Comparative Analysis with Other Vasodilators

This compound's unique mechanism sets it apart from other vasodilators. Below is a comparative table illustrating its properties alongside similar compounds:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| This compound | Phosphodiesterase inhibitor | Angina pectoris | Specific for coronary vessels; minimal off-target effects |

| Nitroglycerin | Releases nitric oxide | Angina pectoris | Rapid onset of action |

| Isosorbide Dinitrate | Nitric oxide donor | Heart failure | Long-lasting effects |

| Amlodipine | Calcium channel blocker | Hypertension | Dual action on vascular and cardiac muscle |

Case Studies and Research Findings

- Cardiovascular Effects : In experimental models, Chromonar was shown to improve left ventricular ejection fraction (LVEF) in heart failure induced by transaortic constriction (TAC), indicating its potential benefits in heart failure scenarios .

- Adverse Effects : Clinical observations noted that some patients experienced significant side effects leading to discontinuation of treatment. This highlights the need for careful patient selection and monitoring during therapy .

- Innovative Approaches : Recent research aims at chemically modifying Chromonar to enhance its efficacy and reduce side effects, particularly for conditions like INOCA that lack effective treatments .

Q & A

Q. What experimental models are most appropriate for assessing Chromonar hydrochloride's vasodilatory effects in coronary ischemia research?

Methodological Answer:

- Use ex vivo isolated heart models (e.g., Langendorff perfusion) to measure coronary flow rates under controlled ischemic conditions. Monitor changes in left ventricular pressure and oxygen consumption to quantify vasodilation .

- Pair with in vivo rodent models of induced myocardial ischemia (e.g., ligation of coronary arteries) to validate physiological relevance. Measure infarct size via TTC staining and correlate with Chromonar dosage .

Q. How can researchers differentiate Chromonar’s calcium channel modulation from its antioxidant properties in mechanistic studies?

Methodological Answer:

- Employ calcium flux assays (e.g., fluorescent dyes like Fluo-4 AM in cardiomyocytes) to isolate ion channel activity. Compare results with antioxidant assays (e.g., DPPH radical scavenging or SOD activity measurements) under identical experimental conditions .

- Use pharmacological inhibitors (e.g., verapamil for calcium channels, NAC for antioxidants) to dissect contributions of each mechanism to observed cardioprotective effects .

Q. What are the best practices for standardizing this compound solubility and stability in preclinical formulations?

Methodological Answer:

- Prepare stock solutions in PBS (pH 7.4) or DMSO, ensuring concentrations remain below 10 mM to avoid precipitation. Validate stability via HPLC-UV at 24-hour intervals under storage conditions (e.g., -80°C aliquots vs. room temperature) .

- Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers, particularly when testing in vivo bioavailability .

Advanced Research Questions

Q. How can contradictory data on Chromonar’s dual role in reducing myocardial oxygen demand vs. increasing coronary flow be reconciled?

Methodological Answer:

- Conduct time-resolved hemodynamic profiling in animal models to capture temporal differences in oxygen demand (e.g., rate-pressure product) and coronary flow (Doppler flowmetry). Analyze data using multivariate regression to identify dominant mechanisms under specific pathological conditions .

- Integrate transcriptomic data (RNA-seq) from treated ischemic tissue to identify downstream pathways (e.g., HIF-1α vs. NO synthase) that may explain context-dependent effects .

Q. What strategies are recommended for evaluating Chromonar’s synergistic effects with other anti-ischemic agents (e.g., beta-blockers or ACE inhibitors)?

Methodological Answer:

- Design isobolographic analyses to quantify additive/synergistic interactions in in vitro models (e.g., H9c2 cardiomyocytes under hypoxia). Use Chou-Talalay combination indices to validate synergy .

- In in vivo studies, employ fractional factorial designs to optimize dosing regimens while controlling for hemodynamic interference between compounds .

Q. What analytical techniques are critical for resolving pharmacokinetic inconsistencies of Chromonar in diseased vs. healthy animal models?

Methodological Answer:

- Use LC-MS/MS to quantify plasma and tissue concentrations with high specificity, particularly in models with impaired renal/hepatic function (e.g., bile-duct ligation or nephrectomy). Compare clearance rates using non-compartmental analysis .

- Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences and predict human dosing .

Methodological and Data Analysis Considerations

Q. How should researchers address variability in Chromonar’s antioxidant efficacy across different oxidative stress assays?

Methodological Answer:

- Standardize assays by including positive controls (e.g., ascorbic acid for DPPH, TEMPOL for superoxide dismutase activity). Normalize data to protein content or cell count to minimize batch effects .

- Perform meta-analyses of historical datasets to identify assay-specific biases (e.g., interference from serum components in cell-based assays) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in Chromonar’s vasodilatory studies?

Methodological Answer:

- Fit data to sigmoidal dose-response curves (Hill equation) using nonlinear regression. Report EC₅₀ values with 95% confidence intervals and compare via extra sum-of-squares F-tests .

- Use mixed-effects models to account for inter-animal variability in in vivo studies, particularly when sample sizes are limited .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.